

An In-depth Technical Guide to Tosyl-Dasparagine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tosyl-D-asparagine	
Cat. No.:	B014686	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding **Tosyl-D-asparagine** is limited in publicly available scientific literature. This guide provides a summary of available data and general principles applicable to tosylated amino acids. Further experimental investigation is required to fully characterize this compound.

Introduction

Tosyl-D-asparagine is a derivative of the non-proteinogenic amino acid D-asparagine, where a tosyl (p-toluenesulfonyl) group is attached to the alpha-amino group. The tosyl group is a well-established protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its ability to be removed under specific cleavage protocols. The presence of the D-enantiomer of asparagine suggests potential applications in the development of peptides and peptidomimetics with enhanced stability against enzymatic degradation. D-amino acids are known to play various roles in biological systems and are of increasing interest in drug discovery.[1][2][3][4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Tosyl-D-asparagine** are scarce. The following table summarizes the basic chemical identifiers and computed properties. For specific lot data, referring to a Certificate of Analysis from a supplier is recommended.[5]

Property	Value	Source
CAS Number	92142-18-2	[5]
Molecular Formula	C11H17N3O4S	[5]
Molecular Weight	287.34 g/mol	[5]
IUPAC Name	(2R)-4-amino-2-[(4- methylphenyl)sulfonamido]-4- oxobutanoic acid	N/A
Appearance	Not specified (likely a solid)	N/A
Solubility	Not specified	N/A
Melting Point	Not specified	N/A
Optical Rotation	Not specified	N/A

Synthesis and Characterization General Synthesis Protocol

A specific, detailed protocol for the synthesis of **Tosyl-D-asparagine** is not readily available in the reviewed literature. However, a general method for the N-tosylation of amino acids can be adapted. This typically involves the reaction of the amino acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium or an organic solvent with a base.

Illustrative Experimental Protocol (General)

- Dissolution: D-asparagine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, or in a mixture of water and a miscible organic solvent like dioxane or THF. The reaction is typically cooled in an ice bath.
- Addition of Tosyl Chloride: A solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether, toluene) is added dropwise to the stirred solution of Dasparagine. The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution.

- Reaction: The reaction mixture is stirred vigorously at a low temperature (0-5 °C) for several hours and then allowed to warm to room temperature.
- Work-up: Upon completion of the reaction (monitored by TLC), the mixture is acidified with a
 dilute mineral acid (e.g., HCl) to precipitate the N-tosylated product.
- Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

A logical workflow for a generalized synthesis is presented below.

Caption: Generalized workflow for the synthesis of **Tosyl-D-asparagine**.

Characterization

The structural confirmation of synthesized **Tosyl-D-asparagine** would involve standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the tosyl group (aromatic protons typically in the range of 7.2-7.8 ppm) and the asparagine backbone.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the sulfonamide, amide, and carboxylic acid.

Applications in Research and Development

Tosyl-D-asparagine is primarily available as a biochemical for research purposes.[5] Its potential applications are rooted in the fields of peptide synthesis and medicinal chemistry.

Peptide Synthesis

The N-tosyl group can serve as a protecting group for the amine functionality of D-asparagine during peptide synthesis. The use of D-amino acids can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based therapeutics.

Drug Development

As a chiral building block, **Tosyl-D-asparagine** can be utilized in the synthesis of more complex molecules with potential therapeutic activities. The defined stereochemistry is crucial for specific interactions with biological targets.[1] While no specific biological activity has been reported for **Tosyl-D-asparagine** itself, the broader class of D-amino acids and their derivatives are being investigated for various therapeutic areas, including neurological disorders.[2][4][6]

Biological Properties and Signaling Pathways

Currently, there is no available scientific literature detailing the specific biological properties or the involvement of **Tosyl-D-asparagine** in any cellular signaling pathways. While D-aspartate (the un-tosylated counterpart) has been implicated as a signaling molecule in the nervous and neuroendocrine systems, it is unknown if or how the addition of a tosyl group would modulate this activity.

Due to the lack of information on biological interactions and signaling cascades, a diagrammatic representation of any signaling pathway involving **Tosyl-D-asparagine** cannot be provided. Further research is necessary to elucidate any potential biological roles of this compound.

Conclusion

Tosyl-D-asparagine is a derivative of D-asparagine with potential utility as a protected amino acid in peptide synthesis and as a chiral building block in medicinal chemistry. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological functions is currently lacking. This presents an opportunity for further research to explore the potential of this and similar modified D-amino acids in the development of novel therapeutics and research tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and biological evaluation of D-amino acid oxidase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tosyl-D-asparagine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014686#what-are-the-properties-of-tosyl-d-asparagine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

The Availability & The ling